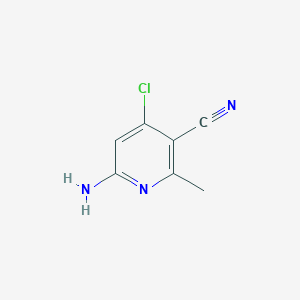
1,3-diethyl-1,3-diazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-diethyl-1,3-diazinan-2-one is a heterocyclic organic compound that belongs to the class of pyrimidinones. It is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,3-diethyl-1,3-diazinan-2-one can be synthesized through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires a catalyst such as Lewis acids or Brønsted acids to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ionic liquids as solvents has also been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,3-diethyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidinones, depending on the specific reagents and conditions used .
科学的研究の応用
1,3-diethyl-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antiviral and anticancer agents.
作用機序
The mechanism of action of 1,3-diethyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action include inhibition of DNA replication and protein synthesis, which are crucial for its antiviral and anticancer properties .
類似化合物との比較
Similar Compounds
- 1,3-Dimethylhexahydropyrimid-2-one
- 1,3-Diethyl-2-imidazolidinone
- 1,3-Dimethyl-2-imidazolidinone
Uniqueness
1,3-diethyl-1,3-diazinan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and a broader range of applications in various fields .
特性
CAS番号 |
30826-85-8 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC名 |
1,3-diethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-9-6-5-7-10(4-2)8(9)11/h3-7H2,1-2H3 |
InChIキー |
HLWPXRDVZZOLHS-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCN(C1=O)CC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8672353.png)

![TERT-BUTYL N-[2-CYCLOHEXYL-1-(OXIRAN-2-YL)ETHYL]CARBAMATE](/img/structure/B8672363.png)
![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)


![5-[4-(Benzyloxy)phenyl]-2-furaldehyde](/img/structure/B8672411.png)



